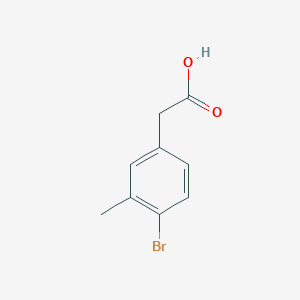

2-(4-Bromo-3-methylphenyl)acetic acid

Descripción general

Descripción

2-(4-Bromo-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 4-bromo-3-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid typically involves the bromination of 3-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:

Solvent: Carbon disulfide or dichloromethane

Temperature: Room temperature to reflux

Catalyst: Iron(III) bromide or aluminum chloride

The reaction proceeds with the formation of the brominated product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves:

Reactants: 3-Methylphenylacetic acid and bromine

Catalyst: Iron(III) bromide

Solvent: Dichloromethane

Temperature: Controlled to maintain optimal reaction rates

The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylphenylacetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

Oxidation: 4-Bromo-3-methylbenzoic acid

Reduction: 3-Methylphenylacetic acid

Substitution: 4-Amino-3-methylphenylacetic acid or 4-Methylthio-3-methylphenylacetic acid

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C9H9BrO2

- Molecular Weight : 229.07 g/mol

- CAS Number : 215949-57-8

The compound features a bromine atom on a methyl-substituted phenyl ring, contributing to its unique reactivity and biological activity.

Organic Synthesis

2-(4-Bromo-3-methylphenyl)acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Suzuki-Miyaura Cross-Coupling Reactions : This compound can participate in carbon-carbon bond formation, which is crucial for building complex structures in organic synthesis .

The compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including multidrug-resistant strains like XDR Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 5d | XDR Salmonella Typhi | 6.25 | 12.5 |

This suggests that the compound could be a viable candidate for treating resistant infections .

- Anticancer Potential : In vitro studies have shown that this compound inhibits cancer cell proliferation. It demonstrated an IC50 value of approximately 1.469 μM against alkaline phosphatase, indicating its potential as a competitive inhibitor in cancer treatment .

Enzyme Inhibition Studies

Research has indicated that this compound acts as a competitive inhibitor of key enzymes involved in various physiological processes. Enzyme kinetics analysis revealed significant interactions with alkaline phosphatase, which is vital for bone mineralization and cellular signaling .

Study on Antimicrobial Efficacy

A study conducted by Piddock et al. evaluated the efficacy of this compound against clinically isolated strains of Salmonella Typhi. The findings highlighted its potential as a treatment option for multidrug-resistant infections, emphasizing its relevance in clinical microbiology .

Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between this compound and target proteins. The binding energy calculations indicated strong interactions with key amino acid residues, supporting its role as a potent biological agent .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The bromine substituent can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. The molecular pathways involved may include:

Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

2-(4-Bromo-3-methylphenyl)acetic acid can be compared with other similar compounds, such as:

3-Methylphenylacetic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.

4-Bromo-3-methylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the aromatic ring.

4-Amino-3-methylphenylacetic acid: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.

Actividad Biológica

2-(4-Bromo-3-methylphenyl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₉BrO₂

- CAS Number : 215949-57-8

- Molecular Weight : 229.07 g/mol

Anticancer Properties

Research indicates that derivatives of phenylacetic acids often demonstrate cytotoxic effects against various cancer cell lines. While direct studies on this compound are scarce, related compounds have shown promising results:

- Cytotoxicity : Compounds structurally similar to this compound have exhibited significant cytotoxic effects against human leukemia and breast cancer cell lines, with IC₅₀ values in the micromolar range .

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes in treated cells .

Other Biological Activities

In addition to anticancer properties, there are indications that this compound may possess:

- Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Some phenylacetic acid derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

Research Findings and Case Studies

A review of literature highlights several key findings related to the biological activities of phenylacetic acid derivatives:

| Study | Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|---|

| Various | MCF-7 | 0.65 | Apoptosis induction | |

| Similar | U-937 | 0.79 | HDAC inhibition | |

| Analog | A549 | 0.11 | Microtubule destabilization |

Notable Case Study

In a notable study evaluating the structure-activity relationship (SAR) of phenylacetic acid derivatives, researchers found that modifications to the bromine substituent significantly enhanced cytotoxic activity against several cancer cell lines. The study emphasized the importance of electron-donating groups in increasing biological potency .

Propiedades

IUPAC Name |

2-(4-bromo-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFNLRLDVODNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394210 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215949-57-8 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.